molecular formula C20H21NO3 B1292425 2-Azetidinomethyl-3'-carboethoxybenzophenone CAS No. 898754-56-8

2-Azetidinomethyl-3'-carboethoxybenzophenone

Cat. No. B1292425
CAS RN: 898754-56-8
M. Wt: 323.4 g/mol
InChI Key: XRZNANMAVAUXJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of 2-azetidinone derivatives through a two-step process involving the formation of Schiff bases from 2-aminobenzothiazoles and various aromatic aldehydes, followed by cyclocondensation with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine. This method could potentially be adapted for the synthesis of "2-Azetidinomethyl-3'-carboethoxybenzophenone" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques. In paper , the structures of the synthesized 2-azetidinones were confirmed by FTIR, 1H NMR, 13C NMR, HMQC, elemental analysis, and mass spectroscopy. These techniques provide detailed information about the molecular framework and functional groups present in the compounds.

Chemical Reactions Analysis

The chemical reactivity of azetidinone derivatives can be complex. Paper discusses the thermal transformation of 4-imino-2-azetidinones into 2-aminopyridines through a 1,5-hydride shift, indicating that azetidinones can undergo rearrangement under certain conditions. This kind of reactivity might also be relevant for "2-Azetidinomethyl-3'-carboethoxybenzophenone," depending on its specific structure and substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. For example, paper describes the synthesis of a benzoxazine derivative with azobenzene and carboxylic acid units, which exhibits a lower curing temperature due to the presence of these functional groups. This suggests that the introduction of different substituents into the azetidinone core can significantly alter the material properties, such as thermal behavior and surface interactions.

Scientific Research Applications

Antibacterial Therapy

  • Substituted Azetidinyl Compounds as Antibiotics: The synthesis of substituted azetidinyl compounds has been explored for their potential as heteroatom-activated beta-lactam antibiotics. These compounds have shown significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).

Central Nervous System Effects

  • Central Nervous System Depressant Activity: Research has been conducted on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives for their potential as central nervous system depressants. Certain compounds in this category demonstrated marked sedative action (K. Manjunath et al., 1997).

Anticancer Properties

  • Azetidin-2-ones as Antitumor Agents: A series of 3-phenoxy-1,4-diarylazetidin-2-ones were investigated for their structure-activity relationships. Some compounds exhibited potent antiproliferative properties, disrupted microtubular structure in cancer cells, and indicated potential as tubulin-targeting antitumor agents (Thomas F. Greene et al., 2016).

Chemical Synthesis and Reactions

  • Synthesis of Novel Derivatives: Studies have been conducted on the synthesis of novel thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives and 2-azetidinone compounds, contributing to the understanding of their chemical properties and potential applications in drug discovery (Jianchao Liu & H. He, 2008).

Mechanism of Action

The mechanism of action of “2-Azetidinomethyl-3’-carboethoxybenzophenone” is not specified in the search results. As a research compound, its effects would depend on the context of its use.

Safety and Hazards

The safety and hazards associated with “2-Azetidinomethyl-3’-carboethoxybenzophenone” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

ethyl 3-[2-(azetidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-2-24-20(23)16-9-5-8-15(13-16)19(22)18-10-4-3-7-17(18)14-21-11-6-12-21/h3-5,7-10,13H,2,6,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNANMAVAUXJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643696
Record name Ethyl 3-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-3'-carboethoxybenzophenone

CAS RN

898754-56-8
Record name Ethyl 3-[2-(1-azetidinylmethyl)benzoyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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